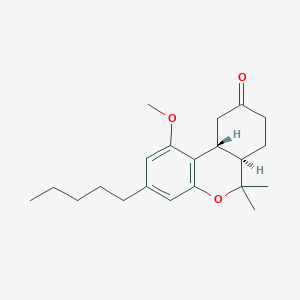![molecular formula C18H32O2 B155601 Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester CAS No. 10152-73-5](/img/structure/B155601.png)
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been shown to have low toxicity and is well-tolerated in lab experiments. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester in lab experiments is its low toxicity and high stability. However, its complex synthesis method and limited availability may limit its use in some studies.
Orientations Futures
There are several future directions for research on bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester. These include investigating its potential use as a drug delivery system, exploring its mechanism of action in more detail, and studying its effects on different types of cancer cells. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Conclusion:
In conclusion, bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound with potential applications in various fields. Its low toxicity, stability, and potential antimicrobial and anticancer properties make it an interesting subject for scientific research. However, further studies are needed to fully understand its mechanism of action and explore its potential uses.
Méthodes De Synthèse
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is synthesized through a multi-step process that involves the reaction of bicyclo[3.1.0]hexan-2-one with undecanoic acid, followed by esterification with methanol. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been studied for its potential use in various applications, including as a surfactant, a lubricant, and a pharmaceutical intermediate. It has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
10152-73-5 |
|---|---|
Nom du produit |
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester |
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
methyl 11-(2-bicyclo[3.1.0]hexanyl)undecanoate |
InChI |
InChI=1S/C18H32O2/c1-20-18(19)11-9-7-5-3-2-4-6-8-10-15-12-13-16-14-17(15)16/h15-17H,2-14H2,1H3 |
Clé InChI |
XFYKQHGWUWTHQK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCC1CCC2C1C2 |
SMILES canonique |
COC(=O)CCCCCCCCCCC1CCC2C1C2 |
Synonymes |
Bicyclo[3.1.0]hexane-2-undecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




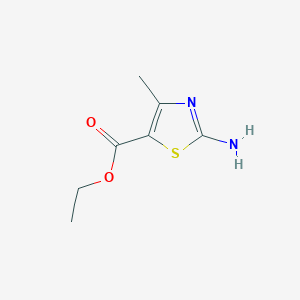
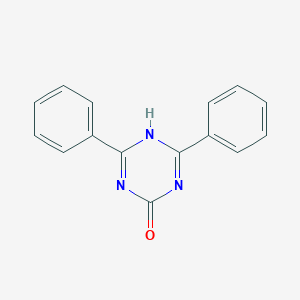
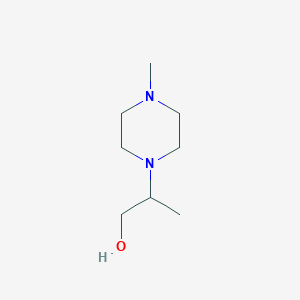
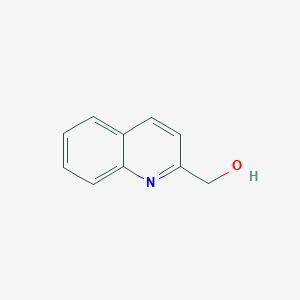
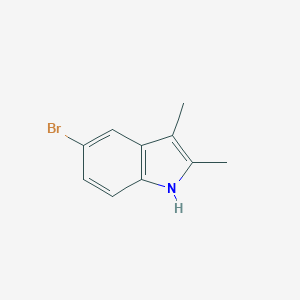

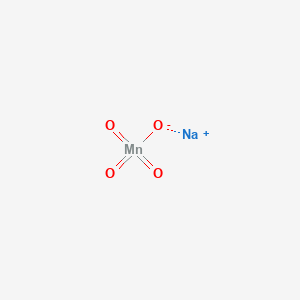

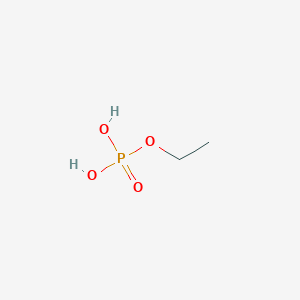
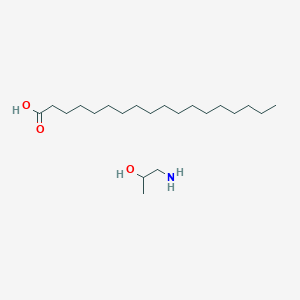
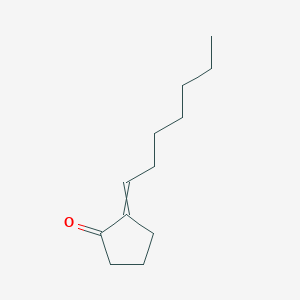
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
